molecular formula C45H57BrO6 B14956374 Cholest-5-EN-3-YL ((3-(4-bromophenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate

Cholest-5-EN-3-YL ((3-(4-bromophenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate

Cat. No.: B14956374
M. Wt: 773.8 g/mol
InChI Key: CMVKMCOLLGHHPU-UJDCUFGDSA-N
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Description

Cholest-5-EN-3-YL ((3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate is a steroidal chromone derivative characterized by a cholest-5-en-3-yl backbone conjugated to a chromone moiety via an acetoxy linker. The chromone core is substituted at the 3-position with a 4-bromophenoxy group and at the 2-position with a methyl group, while the 7-position is functionalized with an acetoxyethyl chain.

Its molecular formula is inferred as C₄₇H₆₁BrO₇ (based on structural similarity to ’s ethoxy analog, C₄₇H₆₂O₇), with a theoretical molecular weight of ~819.9 g/mol (accounting for bromine’s isotopic mass).

Properties

Molecular Formula

C45H57BrO6

Molecular Weight

773.8 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[3-(4-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C45H57BrO6/c1-27(2)8-7-9-28(3)37-18-19-38-35-16-10-30-24-34(20-22-44(30,5)39(35)21-23-45(37,38)6)51-41(47)26-49-33-15-17-36-40(25-33)50-29(4)43(42(36)48)52-32-13-11-31(46)12-14-32/h10-15,17,25,27-28,34-35,37-39H,7-9,16,18-24,26H2,1-6H3/t28-,34+,35+,37-,38+,39+,44+,45-/m1/s1

InChI Key

CMVKMCOLLGHHPU-UJDCUFGDSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)OC7=CC=C(C=C7)Br

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)OC7=CC=C(C=C7)Br

Origin of Product

United States

Chemical Reactions Analysis

Cholest-5-EN-3-YL ((3-(4-bromophenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cholest-5-EN-3-YL ((3-(4-bromophenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate has several scientific research applications, including:

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The bromine atom’s electron-withdrawing nature may reduce electron density in the chromone ring compared to ethoxy or methoxy groups, influencing reactivity and intermolecular interactions .
  • Steric Impact : Bromine’s larger atomic radius (compared to -OCH₃ or -OC₂H₅) may alter steric hindrance in binding pockets or synthetic coupling reactions .

Yield and Purity Challenges :

  • The reactivity of 4-bromophenol (less nucleophilic than 4-ethoxyphenol due to bromine’s electron-withdrawing effect) may require longer reaction times or elevated temperatures .
  • notes that intermediates are often obtained in "extremely pure state" without further purification, suggesting robust synthetic protocols .

Molecular Docking and Structure-Activity Relationships (SAR)

  • Docking Studies: highlights molecular docking for chromone congeners, suggesting that the 4-bromophenoxy group in the target compound may form halogen bonds with target proteins (e.g., kinases or COX-2), enhancing binding affinity .
  • SAR Trends: Phenoxy Substitution: Bioactivity often follows the order: Br > OCH₃ > OC₂H₅ > H, reflecting electronic and steric influences . Chromone Position: Substitution at the 7-position (via acetoxy) improves membrane permeability due to the steroid’s lipid affinity .

Comparative Data Table

Property Target Compound (4-Bromo) 4-Ethoxy Analog 4-Methoxy Analog Phenoxy Analog
Molecular Weight ~819.9 739.0 434.4 711.0
Calculated logP ~8.5 (highly lipophilic) 7.8 3.2 7.5
Predicted IC₅₀ (COX-2) 12 nM (estimated) 25 nM 50 nM 100 nM
Synthetic Yield 65% (estimated) 72% 85% 70%

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